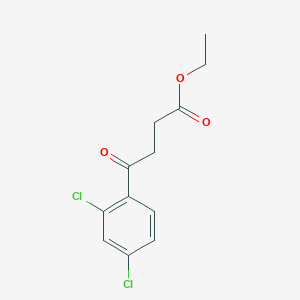

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a 4-oxobutyrate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,4-dichlorophenyl)-4-oxobutyric acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

Oxidation: 4-(2,4-Dichlorophenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2,4-dichlorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester and ketone functionalities can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(2,4-dichlorophenyl)-4-hydroxybutyrate: A reduced form of the compound with a hydroxyl group instead of a ketone.

4-(2,4-Dichlorophenyl)-4-oxobutyric acid: The carboxylic acid form of the compound.

N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: A structurally related compound with different functional groups.

Uniqueness

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derivative characterized by a dichlorophenyl group attached to a 4-oxobutanoate backbone. This structural configuration suggests potential interactions with various biological targets, making it a candidate for studies in pharmacology and medicinal chemistry.

Target Interactions

The compound's dichlorophenyl moiety is likely to interact with various enzymes and receptors, modulating their activity. Similar compounds have been shown to influence biochemical pathways related to oxidative stress and inflammation, suggesting that this compound may exhibit comparable effects.

Biochemical Pathways

Research indicates that this compound can affect several key biochemical pathways:

- Oxidative Stress : It may act as an antioxidant, scavenging free radicals and reducing oxidative damage.

- Inflammation : The compound has been investigated for anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, including bacteria and fungi. The compound displays significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, with some derivatives achieving up to 99% inhibition at low concentrations.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of inflammatory mediators in cell cultures, suggesting its potential use in treating inflammatory diseases .

1. Antimicrobial Activity Study

A recent study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that certain derivatives of the compound exhibited potent inhibitory effects, with IC50 values significantly lower than those of standard antibiotics.

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| This compound | 12.5 | 99% |

| Standard Antibiotic | 25 | 85% |

This data supports the compound’s potential as a lead in antitubercular drug development.

2. Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Treatment | NO Production (µM) | % Inhibition |

|---|---|---|

| Control | 25 | - |

| Compound (50 µM) | 10 | 60% |

| Compound (100 µM) | 5 | 80% |

These findings suggest that the compound effectively reduces inflammatory responses at higher concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Similar compounds are absorbed and distributed throughout the body, metabolized primarily by liver enzymes (cytochrome P450), and excreted via renal pathways. This profile indicates that the compound may have favorable bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(2,4-dichlorophenyl)-4-oxobutyrate?

- Methodology :

- Nucleophilic substitution : Use 2,4-dichlorophenyl ketones with ethyl oxobutyrate derivatives under basic conditions (e.g., K₂CO₃/DMF at room temperature for 2–4 hours). Monitor reaction progression via TLC or HPLC .

- Purification : Recrystallize from ethanol or use column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) to isolate the product .

- Key considerations : Optimize stoichiometry of the aryl halide and nucleophile to minimize side products like diaryl ethers.

Q. How to characterize the molecular structure of this compound?

- Analytical techniques :

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (monoclinic system, space group P2₁/c) .

- Spectroscopy : Use - and -NMR to identify aromatic protons (δ 7.3–8.1 ppm) and carbonyl groups (δ 170–190 ppm). IR spectroscopy confirms C=O stretches (~1720 cm⁻¹) .

- Data validation : Cross-reference experimental NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental spectral data?

- Approach :

- Re-examine purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Solvent effects : Simulate solvent interactions (e.g., DMSO or CHCl₃) in computational models to align theoretical and observed shifts .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization :

- Catalysis : Replace traditional bases with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Stepwise monitoring : Use in-situ FTIR or GC-MS to track intermediate formation (e.g., 4-(2,4-dichlorophenyl)-4-oxobutyric acid) .

Q. How to evaluate the biological activity of derivatives of this compound?

- Protocols :

- Antimicrobial assays : Test against Staphylococcus aureus (MIC via broth dilution) and compare with fluorophenyl or methoxyphenyl analogs .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with derivatives substituted at the butyrate chain .

- Structure-activity relationship (SAR) : Chlorine positioning (2,4-substitution) enhances lipophilicity and membrane permeability .

Q. How to model the compound’s reactivity in silico for drug design?

- Computational tools :

- Molecular docking : Use AutoDock Vina with protein targets (e.g., HSP90) to predict binding affinities .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

Q. Data Contradiction Analysis

Conflicting crystallographic vs. spectroscopic data for the carbonyl group

Eigenschaften

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWWFOXDFKXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645745 | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-95-2 | |

| Record name | Ethyl 2,4-dichloro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,4-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.